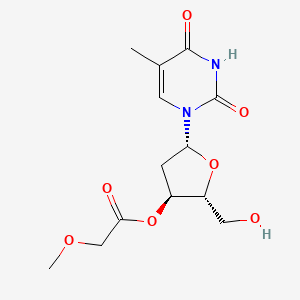

3-O-Methoxyacetylthymidine

Description

Significance of Thymidine (B127349) Derivatives in Biomedical Research

Thymidine, a pyrimidine (B1678525) deoxynucleoside, is a fundamental component of DNA. Its analogs have been instrumental in advancing biomedical research, particularly in tracking DNA synthesis and cell proliferation. nih.govnih.gov By incorporating thymidine analogs into newly synthesized DNA, researchers can effectively label and monitor dividing cells, a technique crucial for studies in cancer biology, stem cell research, and developmental biology. nih.govbaseclick.euresearchgate.net Furthermore, many thymidine derivatives exhibit potent antiviral and anticancer properties by interfering with viral replication or inhibiting the rapid proliferation of cancer cells. baseclick.eufrontiersin.org

Overview of Nucleoside Modification Strategies and Their Research Implications

The strategic modification of nucleosides is a cornerstone of modern medicinal chemistry and chemical biology. biosynth.comnih.gov These modifications can be broadly categorized into changes to the nucleobase, alterations of the sugar ring, and modifications of the phosphate (B84403) linkage. biosynth.comresearchgate.net

Nucleobase Modifications: Altering the heterocyclic base can impact hydrogen bonding, base stacking, and recognition by enzymes. frontiersin.org

Sugar Modifications: Changes to the ribose or deoxyribose sugar, such as at the 2' or 3' positions, can enhance metabolic stability against enzymatic degradation and influence the conformational properties of the nucleoside, which is critical for the development of therapeutic oligonucleotides. acs.org

Phosphate Modifications: Altering the phosphate backbone, for instance by creating methylphosphonates, can improve the stability of oligonucleotides against nucleases. nih.gov

These modifications have led to the development of a wide array of therapeutic agents, including antiviral drugs that act as chain terminators for viral DNA polymerase and anticancer drugs that disrupt DNA synthesis in rapidly dividing tumor cells. wikipedia.orgnih.gov

Contextualization of 3-O-Methoxyacetylthymidine within Nucleoside Analog Research

This compound fits into the landscape of nucleoside analog research primarily as a synthetic intermediate and a tool for the controlled chemical synthesis of oligonucleotides. Its key feature is the methoxyacetyl group attached to the 3'-hydroxyl position of the thymidine sugar moiety. This group serves as a temporary protecting group, which is a critical component in the phosphotriester and phosphoramidite (B1245037) methods of oligonucleotide synthesis. nih.govtcichemicals.com The strategic use of such protecting groups allows for the sequential and controlled addition of nucleotide units to build a desired oligonucleotide sequence. umich.edu The methoxyacetyl group, in particular, has been noted for its utility in protecting the hydroxyl functional group of nucleoside derivatives. researchgate.net

Chemical Profile of this compound

While a comprehensive, dedicated profile of this compound is not widely available in public literature, its chemical identity can be pieced together from various research contexts.

| Property | Data | Source |

| IUPAC Name | 1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methoxyacetyl-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione | Inferred from structure |

| Molecular Formula | C13H18N2O7 | Inferred from structure |

| Appearance | White hygroscopic solid | wiley-vch.de |

| Solubility | Soluble in Methanol | wiley-vch.de |

This table is generated based on available data and chemical structure inference.

Research Applications and Findings

The primary documented application of this compound is in the field of oligonucleotide synthesis, where the methoxyacetyl group at the 3'-position acts as a protecting group.

Role in Oligonucleotide Synthesis

In the chemical synthesis of DNA and RNA strands, it is crucial to control the reactive hydroxyl groups of the nucleoside building blocks to ensure the formation of the correct phosphodiester linkages. The 3'-hydroxyl group is typically protected during the coupling of the next nucleotide in the sequence. The methoxyacetyl group on this compound serves this purpose.

One notable study details the reaction of diastereomers of thymidine 3'-O-(methanephosphonothioate) with 3'-O-methoxyacetylthymidine in the presence of a coupling agent to form dithymidyl (3',5')methanephosphonate and -methanephosphonothioate. nih.gov This reaction is a key step in the synthesis of modified oligonucleotides containing methanephosphonate linkages, which are of interest for their nuclease resistance. nih.gov

Furthermore, the related compound 3',5'-bis-O-(methoxyacetyl)thymidine has been used as a starting material for the synthesis of 4-O-methylthymidine, a modified nucleoside used to study DNA alkylation damage. nih.gov This highlights the utility of the methoxyacetyl group in protecting hydroxyl functions during multi-step chemical transformations of nucleosides.

A supporting information document from a study on enzymatic acylation reactions reported the formation of 3'-O-Methoxyacetylthymidine as a byproduct. wiley-vch.de The document provides some basic characterization data for the compound, including its chromatographic behavior (Rf value), melting point characteristics (hygroscopic solid), and spectroscopic data (IR and 1H NMR). wiley-vch.de

Structure

2D Structure

3D Structure

Properties

CAS No. |

57064-86-5 |

|---|---|

Molecular Formula |

C13H18N2O7 |

Molecular Weight |

314.29 g/mol |

IUPAC Name |

[(2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] 2-methoxyacetate |

InChI |

InChI=1S/C13H18N2O7/c1-7-4-15(13(19)14-12(7)18)10-3-8(9(5-16)21-10)22-11(17)6-20-2/h4,8-10,16H,3,5-6H2,1-2H3,(H,14,18,19)/t8-,9+,10+/m0/s1 |

InChI Key |

GLOVHDDZIBVWIO-IVZWLZJFSA-N |

SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)OC(=O)COC |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)OC(=O)COC |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)OC(=O)COC |

Other CAS No. |

57064-86-5 |

Synonyms |

3-MAT 3-O-methoxyacetylthymidine |

Origin of Product |

United States |

Mechanistic Investigations of Biological Activity in Vitro and Preclinical Models

Antiviral Mechanisms of Action

Thymidine (B127349) analogs are a well-established class of antiviral agents, particularly against retroviruses like HIV. Their mechanism often involves the inhibition of viral reverse transcriptase and subsequent termination of the growing viral DNA chain. However, no studies were found that specifically investigated these mechanisms for 3-O-Methoxyacetylthymidine.

Inhibition of Viral Reverse Transcriptase (e.g., HIV)

There is no available research demonstrating or quantifying the inhibitory activity of this compound against HIV reverse transcriptase or any other viral polymerase.

Molecular Basis of Chain Termination upon Incorporation into Viral DNA

The molecular mechanism by which this compound might act as a chain terminator, should it be incorporated into viral DNA, has not been elucidated. Structural modifications at the 3'-hydroxyl group of a nucleoside analog are critical for chain termination. While the methoxyacetyl group at the 3'-O position of this compound would block the formation of a phosphodiester bond, which is essential for DNA chain elongation, experimental evidence of its incorporation and subsequent chain termination is absent from the scientific literature.

Modulation of Cellular Uptake and Metabolic Stability (e.g., Resistance to Degradation)

Information regarding the cellular uptake, metabolic pathway, and stability of this compound is not available. Studies on how the 3'-O-methoxyacetyl modification might influence its transport into cells and its resistance to enzymatic degradation have not been published.

Antiproliferative and Cytotoxic Mechanisms in Cellular Models

Nucleoside analogs can also exhibit antiproliferative and cytotoxic effects on cancer cells by interfering with DNA synthesis. The potential of this compound in this area remains unexplored.

Interference with DNA Synthesis Pathways

No studies have been published that investigate the ability of this compound to interfere with cellular DNA synthesis pathways.

Impact on Cell Proliferation in In Vitro Studies

There are no available in vitro studies that have assessed the impact of this compound on the proliferation of any cell lines. Consequently, no data tables on its antiproliferative or cytotoxic activity can be presented.

Anti-Angiogenic Research (e.g., Inhibition of Endothelial Cell Proliferation)

Currently, there is a lack of specific published research focusing on the anti-angiogenic properties of this compound. Studies investigating its direct effects on endothelial cell proliferation, migration, and tube formation—key processes in angiogenesis—have not been identified in the available scientific literature. Therefore, no data tables or detailed research findings on its anti-angiogenic activity can be presented at this time.

Molecular and Cellular Targets Identification and Validation in Research Systems

Similarly, the molecular and cellular targets of this compound have not been characterized in published research. The identification and validation of specific proteins, signaling pathways, or cellular processes that may be modulated by this compound are yet to be investigated. As a result, there is no information available to detail its mechanism of action at a molecular level in research systems.

Further research is required to explore the potential biological activities of this compound. Future studies could involve screening this compound in various in vitro angiogenesis assays, such as endothelial cell proliferation assays, wound healing assays, and tube formation assays on Matrigel. Should any anti-angiogenic activity be observed, subsequent research could then focus on identifying its molecular targets through techniques like target-based screening, proteomics, or computational modeling. Without such foundational research, a detailed discussion of its mechanistic investigations remains speculative.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Influence of the 3'-O-Methoxyacetyl Group on Pharmacological Properties

The introduction of an acyl group, such as a methoxyacetyl group, at the 3'-hydroxyl position of the deoxyribose sugar can significantly alter the parent molecule's pharmacological profile. Acylation of the hydroxyl group on thymidine (B127349) can lead to changes in its antimicrobial and anticancer properties researchgate.net. Such modifications can affect several key properties:

Lipophilicity : The addition of the methoxyacetyl group increases the lipophilicity of the thymidine molecule compared to the unsubstituted 3'-hydroxyl group. This can influence the compound's ability to cross cell membranes, potentially altering its absorption, distribution, and intracellular concentration researchgate.netnih.gov.

Prodrug Potential : The 3'-O-ester linkage can be susceptible to hydrolysis by intracellular esterase enzymes. This suggests that 3-O-Methoxyacetylthymidine could act as a prodrug, releasing thymidine or thymidine monophosphate (TMP) within the cell nih.gov. However, studies on other 3'-O-acyl TMP derivatives have shown that they may also be degraded extracellularly to thymidine (dT), which then requires intracellular phosphorylation by thymidine kinase to become active nih.gov.

Steric and Electronic Effects : The methoxyacetyl group introduces additional steric bulk and different electronic properties compared to the hydroxyl group. These changes can directly impact the molecule's ability to bind to the active sites of target enzymes, such as viral reverse transcriptases or cellular DNA polymerases. The size, shape, and charge distribution of the substituent are critical for optimal interaction researchgate.net.

Metabolic Stability : The ester bond in this compound has a specific stability profile. At physiological pH (7.6) and 37°C, the hydrolysis of similar 3'-ester linkages can be relatively slow, with half-lives ranging from 28 to 85 hours nih.gov. This stability is a crucial factor in its potential efficacy and duration of action.

Research into a variety of 3'-O-alkylated thymidine analogs has demonstrated the feasibility of synthesizing these derivatives to explore new therapeutic avenues nih.gov. The 3'-O-acetylated version of thymidine is a well-established intermediate in the synthesis of modified oligonucleotides, highlighting the chemical utility of this position for modification chemimpex.com.

Impact of Sugar Ring Stereochemical Configuration (e.g., (2R,3S,5R)) on Activity

Biological macromolecules, particularly enzymes like polymerases and kinases, exhibit a high degree of stereospecificity. The natural configuration of the deoxyribose sugar in thymidine is essential for its recognition and processing in biological systems. The specific stereochemistry of the chiral centers in the sugar ring dictates the precise three-dimensional arrangement of the nucleobase and the hydroxyl groups.

Conformational Features and Their Role in Biological Interactions

The biological function of a nucleoside analog is not only determined by its static structure but also by its conformational dynamics in solution. The flexibility of the sugar ring and the rotation of substituent groups play a crucial role in the molecule's ability to adopt a conformation that is optimal for binding to a biological target researchgate.net.

B-DNA Conformation : In the canonical B-form of DNA, the deoxyribose sugars predominantly adopt the C2'-endo (South) conformation glenresearch.comcolostate.edu. Enzymes that process DNA, such as DNA polymerases, have active sites that are evolved to recognize and bind nucleosides in this conformation.

A-DNA/RNA Conformation : The C3'-endo (North) conformation is characteristic of A-form DNA and RNA helices glenresearch.com.

Influence of Substituents : Modifications to the sugar ring can shift the equilibrium. The introduction of a substituent, such as the 3'-O-methoxyacetyl group, can create steric interactions that favor one pucker over the other nih.govresearchgate.net. A bulky substituent at the 2'- or 3'-position can sterically clash with neighboring groups, biasing the ring towards the conformation that minimizes this repulsion researchgate.net. For instance, 2'-O-methylation in RNA favors the C3'-endo pucker to avoid steric clashes nih.govresearchgate.net. The specific preference of this compound would influence its ability to be recognized and utilized by target enzymes. Fixing the sugar pucker into a rigid Northern or Southern conformation has been shown to have a profound impact on antiviral activity and the thermodynamic stability of DNA/RNA duplexes nih.gov.

| Conformation | Predominant in | Structural Features |

| C2'-endo (South) | B-form DNA | Base pairs are centered over the helical axis. glenresearch.com |

| C3'-endo (North) | A-form DNA, RNA | Base pairs are displaced away from the central axis. glenresearch.com |

Free rotation can occur around the single bonds within the 3'-O-methoxyacetyl side chain, specifically the C3'-O, O-C(O), and C(O)-CH2 bonds. This rotation leads to the existence of different rotational isomers, or rotamers. The relative orientation of the carbonyl group and the methoxy group can influence the steric and electronic profile of the molecule. Certain rotamers may be energetically favored and could be preferentially recognized by a target protein. This conformational flexibility, or lack thereof, can be a determining factor in the binding affinity and specificity of the drug-receptor interaction.

Effects of Substituent Position and Nature on Biological Activity

SAR studies of nucleoside analogs have established that both the location and the chemical nature of a substituent are critical determinants of biological activity mdpi.com. Modifications at different positions on the thymidine scaffold lead to vastly different pharmacological outcomes.

3'-Position : This position is crucial for DNA chain elongation. The native 3'-OH group is required for the formation of the phosphodiester bond. Replacing it with groups like azido (-N3) as in Zidovudine (AZT) or fluoro (-F) results in chain termination, a key mechanism for many antiviral drugs nih.gov. The presence of the larger 3'-O-methoxyacetyl group would sterically hinder the approach of the next nucleotide, but its primary mechanism would likely be related to its potential as a prodrug after hydrolysis.

5'-Position : The 5'-OH group is the site of phosphorylation, a necessary step for the activation of most nucleoside analogs. Modifications at this position can block this activation, as seen with 5'-amino-5'-deoxythymidine nih.gov.

Base (C5-Position) : The C5-methyl group on the thymine base can be replaced by other groups to create active compounds. Halogenation (e.g., bromine in BrdU, iodine in IdU) or the addition of an alkyne group (e.g., in EdU) creates analogs that can be incorporated into DNA and are widely used as tools to track cell proliferation nih.govmdpi.com.

The table below illustrates how different substituents at the 3'-position of the sugar ring influence the properties and activity of thymidine analogs.

| Compound | 3'-Substituent | Size | Polarity | Primary Mechanism of Action |

| Thymidine | -OH | Small | Polar | Natural DNA building block |

| This compound | -O-C(O)CH₂OCH₃ | Large | Moderately Polar | Potential Prodrug |

| Zidovudine (AZT) | -N₃ | Small | Polar | DNA Chain Terminator nih.gov |

| 3'-Fluoro-3'-deoxythymidine (FddT) | -F | Small | Polar | DNA Chain Terminator nih.gov |

| 2',3'-dideoxythymidine (ddT) | -H | Small | Non-polar | DNA Chain Terminator |

Comparative Analysis with Other Thymidine Analogs

The potential biological profile of this compound can be better understood by comparing its structure to that of other well-characterized thymidine analogs.

Versus Thymidine : The primary difference is the replacement of the 3'-OH with the methoxyacetyl ester group. This modification increases molecular weight, steric bulk, and lipophilicity. While thymidine is a substrate for DNA polymerases, this compound would not be, unless the ester group is first removed.

Versus 3'-Azido-3'-deoxythymidine (AZT) : AZT is a potent anti-HIV agent that acts as a chain terminator mdpi.com. Its 3'-azido group is small and polar. In contrast, the 3'-O-methoxyacetyl group is significantly larger, less polar, and introduces an ester linkage. This suggests a different mechanism of action, likely as a prodrug rather than a direct inhibitor of reverse transcriptase.

Versus Halogenated Analogs (BrdU, CldU, IdU) : These compounds, such as 5-bromo-2'-deoxyuridine (BrdU), are modified on the pyrimidine (B1678525) base, not the sugar mdpi.comnih.gov. They are readily phosphorylated and incorporated into newly synthesized DNA, serving as markers for cell division mdpi.com. This highlights the distinct functional consequences of modifying the sugar versus the base. The detection of incorporated BrdU requires harsh DNA denaturation methods, a drawback not present with newer analogs like EdU which is detected via "click chemistry" nih.govmdpi.com.

Versus 3'-O-Acetylthymidine : As a very close structural analog, 3'-O-acetylthymidine shares the 3'-ester linkage and would be expected to have similar properties, such as acting as a prodrug intermediate chemimpex.com. The additional methoxy group in this compound adds a polar ether linkage, which could slightly modify its solubility, hydrogen bonding capacity, and interaction with metabolizing enzymes compared to the simple acetyl group.

This comparative analysis underscores that even subtle changes in the structure of a thymidine analog can lead to profound differences in its biological activity, mechanism of action, and potential therapeutic applications.

Principles and Methodologies of SAR and QSAR in Nucleoside Analog Development

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are foundational pillars in the field of medicinal chemistry, particularly in the rational design and development of novel nucleoside analogs like this compound. These methodologies aim to decipher the intricate connection between the chemical structure of a molecule and its resulting biological activity. By systematically modifying the molecular structure and observing the subsequent changes in efficacy, researchers can identify key structural features, or pharmacophores, that are essential for the desired therapeutic effect. This iterative process of synthesis and biological evaluation allows for the optimization of lead compounds to enhance potency and selectivity while minimizing undesirable side effects.

The core principle of SAR lies in the concept that the biological activity of a compound is a direct function of its molecular structure. researchgate.net Alterations to a molecule, even minor ones, can significantly impact its physicochemical properties, such as lipophilicity, electronic distribution, and steric profile. These properties, in turn, govern the compound's absorption, distribution, metabolism, excretion (ADME), and, most critically, its interaction with the biological target. In the context of nucleoside analogs, SAR studies often involve modifications at three primary sites: the nucleobase, the sugar moiety, and the phosphate (B84403) group (or its mimics). For instance, modifications to the pyrimidine ring of thymidine can affect its recognition by viral or cellular enzymes, while changes to the deoxyribose ring, such as at the 3'-position, can influence its role in DNA chain termination—a common mechanism for antiviral and anticancer nucleoside analogs.

QSAR extends the qualitative principles of SAR by establishing a mathematical relationship between the chemical structure and biological activity. researchpublish.com This quantitative approach utilizes statistical methods to correlate variations in molecular descriptors with changes in biological response. researchpublish.com These descriptors can be broadly categorized into electronic (e.g., partial atomic charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices) parameters. By developing a robust QSAR model, it becomes possible to predict the biological activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts and reducing the time and cost associated with drug discovery.

The development of a QSAR model typically involves several key steps:

Data Set Selection: A series of structurally related compounds with a consistent measure of biological activity (e.g., IC50, EC50) is compiled.

Descriptor Calculation: A wide array of molecular descriptors is calculated for each compound in the dataset using computational chemistry software.

Model Development: Statistical techniques, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, are employed to generate a mathematical equation that links the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using both internal (e.g., cross-validation) and external validation (using a separate test set of compounds) techniques.

A significant advancement in this field is the development of three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.govmdpi.com These approaches consider the 3D structure of the molecules and the surrounding steric and electrostatic fields to generate more detailed and predictive models. For nucleoside analogs, 3D-QSAR can provide valuable insights into the spatial requirements of the target enzyme's active site, guiding the design of analogs with improved binding affinity. nih.gov

In the specific case of thymidine analogs, SAR and QSAR studies have been instrumental in understanding the structural requirements for various biological activities. For instance, research on 5'-O-(palmitoyl)thymidine derivatives with various acyl groups at the 3'-O-position has shed light on how modifications at this site can influence antimicrobial and antiviral properties. mdpi.com The nature of the acyl chain at the 3'-position can impact the compound's lipophilicity and its interaction with target enzymes.

The following table presents hypothetical data based on the principles of SAR, illustrating how systematic modifications to the 3'-O-acyl chain of a thymidine analog might influence its biological activity against a specific target.

| Compound | R Group (at 3'-O-position) | LogP | Biological Activity (IC50, µM) |

|---|---|---|---|

| 1 | -H | -0.5 | >100 |

| 2 | -COCH3 (Acetyl) | 0.2 | 50 |

| 3 | -COCH2OCH3 (Methoxyacetyl) | 0.1 | 45 |

| 4 | -CO(CH2)2CH3 (Butyryl) | 1.5 | 25 |

| 5 | -CO(CH2)10CH3 (Lauroyl) | 5.8 | 5 |

| 6 | -CO(CH2)12CH3 (Myristoyl) | 6.9 | 2 |

| 7 | -CO-Ph (Benzoyl) | 1.8 | 30 |

From this illustrative data, a clear SAR trend can be observed. The introduction of an acyl group at the 3'-O-position generally enhances biological activity compared to the unsubstituted analog (Compound 1). Furthermore, as the length of the aliphatic acyl chain increases, there is a corresponding increase in lipophilicity (LogP) and a significant improvement in biological potency (lower IC50 values). This suggests that hydrophobic interactions may play a crucial role in the binding of these analogs to the active site of the target enzyme. The methoxyacetyl group in a compound like this compound (represented by Compound 3) offers a balance of moderate lipophilicity and electronic features that can be finely tuned to optimize activity. The aromatic benzoyl group (Compound 7) shows moderate activity, indicating that both steric bulk and electronic properties of the substituent are important determinants of biological function.

These principles and methodologies of SAR and QSAR are indispensable tools in the development of nucleoside analogs. They provide a rational framework for understanding how structural modifications influence biological activity, enabling the design of more potent and selective therapeutic agents.

Analytical Characterization in Research

Spectroscopic Characterization Techniques

Spectroscopic methods are central to the characterization of 3-O-Methoxyacetylthymidine, offering detailed insights into its chemical structure. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable in providing a comprehensive analytical profile of the compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a vital tool for determining the molecular weight and elemental composition of this compound.

High-Resolution Mass Spectrometry (HRMS), often coupled with a soft ionization technique like Electrospray Ionization (ESI), provides highly accurate mass measurements. This accuracy allows for the determination of the elemental composition of a molecule with a high degree of confidence. For this compound, HRMS is used to confirm that the experimentally measured mass corresponds to the calculated theoretical mass for its chemical formula (C₁₃H₁₈N₂O₇).

The ESI-MS technique typically observes the protonated molecule [M+H]⁺ or other adducts like the sodium adduct [M+Na]⁺. The high resolution of the measurement allows for the differentiation between molecules with the same nominal mass but different elemental compositions.

Interactive Table: Representative High-Resolution Mass Spectrometry Data

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 315.1187 | 315.1189 |

| [M+Na]⁺ | 337.1006 | 337.1008 |

Note: This table presents hypothetical data for this compound. Actual experimental values may show slight variations.

An article on the analytical characterization of this compound cannot be generated at this time. Despite a thorough search for scientific literature, specific experimental data for the analytical techniques requested—including mass spectrometry, infrared spectroscopy, chromatography, and X-ray diffraction—for the compound "this compound" is not available in the public domain.

General methodologies for the analysis of related thymidine (B127349) analogues exist; however, providing such information would not adhere to the strict requirement of focusing solely on this compound. The generation of a scientifically accurate and detailed article as per the provided outline is contingent on the availability of specific research findings for this particular compound. Without access to primary research data detailing its fragmentation patterns, spectroscopic absorption bands, chromatographic behavior, and crystallographic parameters, it is not possible to create the required content and data tables.

Advanced Research Applications

Development of Drug Delivery Systems in Research Contexts

The application of a specific monomeric building block like 3-O-Methoxyacetylthymidine is generally confined to the synthesis phase of an oligonucleotide. The subsequent use of the final oligonucleotide product in advanced drug delivery systems is a separate field of research. There is no direct evidence in the scientific literature linking the use of this compound as a monomer to specific outcomes or functionalities in the development of drug delivery systems. The properties of the final, deprotected oligonucleotide are what matter for these applications.

Oligonucleotides intended for therapeutic use often face challenges with stability and cellular uptake. To overcome this, they are frequently encapsulated within nanocarriers, such as liposomes or polymeric nanoparticles. These carriers protect the nucleic acid from degradation and can be designed to target specific cells. The decision to use a nanocarrier is based on the properties of the final oligonucleotide (its sequence, length, and any backbone modifications), not on the specific protecting groups, like the methoxyacetyl group, that were used during its chemical synthesis and subsequently removed.

Supramolecular chemistry involves the organization of molecules into larger, well-defined structures through non-covalent interactions. In drug delivery, oligonucleotides can be incorporated into supramolecular assemblies to improve their solubility, stability, and delivery characteristics. For example, an oligonucleotide might be complexed with cyclodextrins or form part of a hydrogel network. As with nanocarriers, this is a post-synthesis application. The chemical nature of the monomer protecting groups used during synthesis, such as the methoxyacetyl group on this compound, has no bearing on the ability of the final, purified oligonucleotide to participate in such assemblies.

Lack of Publicly Available Research Data Precludes a Detailed Analysis of this compound in

Following an extensive review of scientific literature and chemical databases, it has been determined that there is a notable absence of publicly available research on the specific applications of the chemical compound this compound in the fields of DNA replication, DNA repair, and enzyme interaction analysis. While the broader class of modified thymidine (B127349) nucleosides has been a subject of significant scientific inquiry, particularly in the development of antiviral therapeutics, specific data on the methoxyacetyl derivative remains elusive.

The provided outline requested a detailed exploration of this compound as a chemical probe. However, the comprehensive search did not yield any studies that utilize this compound for investigating DNA replication and repair mechanisms or for probing interactions with enzymes such as viral polymerases.

In the realm of nucleoside chemistry, the methoxyacetyl group is sometimes employed as a protecting group during the synthesis of more complex molecules. This suggests that this compound may function as a synthetic intermediate rather than an end-product for biological research applications. Without dedicated studies on its biological activity or its utility as a research tool, any discussion on its specific roles in the requested areas would be purely speculative and would not meet the standards of a scientifically accurate and informative article.

Consequently, the creation of an article with detailed research findings, data tables, and in-depth analysis of this compound's role in advanced research applications is not feasible at this time due to the lack of primary scientific literature on the subject.

Future Research Directions and Translational Potential Preclinical Focus

Exploration of Novel Synthetic Routes and Green Chemistry Approaches

The synthesis of modified nucleosides like 3-O-Methoxyacetylthymidine traditionally involves multi-step processes that can be resource-intensive. Future research could focus on developing more efficient and environmentally friendly synthetic methodologies.

Key Research Areas:

Enzymatic Synthesis: The use of enzymes, such as lipases, for the regioselective acylation of nucleosides offers a promising green chemistry approach. nih.govresearchgate.net These biocatalytic methods can provide high selectivity under mild reaction conditions, reducing the need for protecting groups and minimizing waste. nih.govresearchgate.net Research could explore various lipases and reaction conditions to optimize the synthesis of this compound.

One-Pot Syntheses: Developing one-pot reaction sequences where multiple synthetic steps are carried out in a single reaction vessel can significantly improve efficiency and reduce solvent usage and purification efforts.

Alternative Solvents: Investigating the use of greener solvents, such as ionic liquids or aqueous-based systems, for the synthesis of thymidine (B127349) analogs can reduce the environmental impact of the manufacturing process. thieme-connect.comucl.ac.ukucl.ac.uk For instance, a convenient and selective synthesis of 2',3',5'-tri-O-acetyl-nucleosides in water has been developed, highlighting the potential for aqueous-based acylation reactions. thieme-connect.comucl.ac.ukucl.ac.uk

Table 1: Comparison of Synthetic Approaches for Nucleoside Acylation

| Synthetic Approach | Advantages | Disadvantages |

| Traditional Chemical Synthesis | Well-established, versatile for various functional groups. | Often requires multiple steps, harsh reagents, and significant waste generation. |

| Enzymatic Synthesis | High regioselectivity, mild reaction conditions, environmentally friendly. nih.govresearchgate.net | Enzyme stability and cost can be a factor, may have substrate limitations. |

| Microwave-Assisted Synthesis | Rapid reaction times, often leads to higher yields. | Requires specialized equipment, scalability can be a challenge. |

| Aqueous-Based Synthesis | Environmentally benign, simplified purification. thieme-connect.comucl.ac.ukucl.ac.uk | Solubility of starting materials can be a limitation. |

Design and Synthesis of Next-Generation Analogs with Enhanced Preclinical Profiles

Based on the structure of this compound, next-generation analogs could be designed to improve their preclinical properties, such as enhanced biological activity, improved metabolic stability, or better cellular uptake.

Potential Modifications:

Alteration of the Acyl Chain: The methoxyacetyl group at the 3'-position could be replaced with other acyl chains of varying lengths and functionalities to modulate lipophilicity and potential interactions with biological targets.

Modifications at Other Positions: Introducing modifications at the 5'-position or on the pyrimidine (B1678525) base could lead to analogs with different biological activities.

Introduction of Fluorine Atoms: Fluorination is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.

Deeper Elucidation of Molecular Mechanisms in Complex Biological Systems (Non-Human)

Understanding the precise molecular mechanisms by which this compound exerts its biological effects is crucial for its development as a potential therapeutic agent or research tool. Preclinical studies in non-human biological systems would be the primary focus.

Hypothesized Mechanisms of Action (based on related compounds):

Inhibition of DNA Polymerases: Many nucleoside analogs function by inhibiting DNA polymerases after being intracellularly phosphorylated to their triphosphate form. nih.gov Future studies could investigate whether this compound or its metabolites can inhibit viral or cellular DNA polymerases.

Chain Termination of DNA Synthesis: Incorporation of the modified nucleoside into a growing DNA chain could lead to chain termination, thereby halting DNA replication. The 3'-O-methoxyacetyl group would likely need to be removed intracellularly for the molecule to be incorporated by a polymerase.

Allosteric Modulation of Enzymes: The compound could potentially bind to allosteric sites on enzymes involved in nucleotide metabolism, thereby modulating their activity.

Table 2: Potential Molecular Targets for 3'-O-Modified Thymidine Analogs

| Target Class | Specific Examples | Potential Effect |

| Viral Enzymes | HIV Reverse Transcriptase, Herpes Simplex Virus DNA Polymerase | Inhibition of viral replication. |

| Cellular Enzymes | DNA Polymerases (α, β, γ), Thymidine Kinase, Thymidylate Synthase | Cytotoxicity, potential anticancer activity. |

| Other Proteins | Kinases, Transcription Factors | Modulation of signaling pathways. |

Integration with Advanced Computational Chemistry and In Silico Studies

Computational methods can play a significant role in accelerating the preclinical development of this compound and its analogs.

Applications of Computational Chemistry:

Molecular Docking: In silico docking studies can predict the binding affinity and interaction patterns of this compound with various biological targets, such as the active sites of viral or cellular enzymes. semanticscholar.orgnih.govdntb.gov.ua This can help in prioritizing experimental studies and in the rational design of more potent analogs.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the compound when bound to its target, helping to understand the stability of the complex and the key interactions involved. researchgate.net

ADMET Prediction: In silico tools can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound and its analogs, aiding in the early identification of candidates with favorable pharmacokinetic profiles.

Application in Chemical Biology Tools and Research Reagents

Modified nucleosides are valuable tools in chemical biology for probing biological processes. nih.gov this compound could potentially be developed into a useful research reagent.

Potential Applications:

Probing Enzyme Activity: If the methoxyacetyl group can be selectively cleaved by a specific enzyme, the compound could be used as a substrate to study that enzyme's activity.

Development of Labeled Probes: The methoxyacetyl group could be replaced with a reporter group, such as a fluorophore or a biotin (B1667282) tag, to create probes for studying DNA synthesis or for affinity purification of proteins that bind to modified DNA. nih.gov

Epigenetic Research: Modified nucleosides can influence epigenetic mechanisms. Future research could explore if this compound or its metabolites have any effect on DNA methylation or histone modification.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-O-Methoxyacetylthymidine, and how can researchers optimize yield and purity?

- Methodological Answer : The synthesis typically involves protecting thymidine’s hydroxyl groups and introducing the methoxyacetyl moiety via esterification. Key steps include:

- Using tert-butyldimethylsilyl (TBS) or dimethoxytrityl (DMT) groups to protect the 5'-OH group during nucleoside modification .

- Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and validation using reversed-phase HPLC (>95% purity threshold) .

- Yield optimization through controlled reaction temperatures (e.g., 0–25°C for acid-sensitive intermediates) and anhydrous conditions .

Q. What analytical techniques are recommended for characterizing this compound, and how should researchers validate their results?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the methoxyacetyl group’s integration (e.g., δ 3.3 ppm for methoxy protons) and thymidine backbone integrity .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (314.29 g/mol) and fragmentation patterns .

- Cross-Validation : Compare spectral data with PubChem entries (e.g., InChIKey: GLOVHDDZIBVWIO-IVZWLZJFSA-N) to ensure consistency .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported antiviral efficacy of this compound across different cell lines?

- Methodological Answer : Contradictions may arise from variability in cell permeability, metabolic degradation, or assay design. Mitigation strategies include:

- Systematic Controls : Use isogenic cell lines (e.g., HEK293 vs. HeLa) to isolate host-specific factors affecting reverse transcriptase inhibition .

- Orthogonal Assays : Combine qPCR (viral load quantification) with fluorescence-based DNA chain termination assays to confirm mechanism-specific efficacy .

- Dose-Response Analysis : Establish EC values across multiple replicates to account for cell-line-specific pharmacokinetics .

Q. What strategies are effective in enhancing the stability and targeted delivery of this compound in vivo?

- Methodological Answer :

- Nanocarrier Encapsulation : Use PEGylated liposomes or polymeric nanoparticles to improve solubility and reduce renal clearance. Monitor drug release kinetics via dialysis-based in vitro models .

- Prodrug Design : Introduce hydrolyzable linkers (e.g., ester bonds) to enable pH-sensitive activation in target tissues .

- Biodistribution Studies : Radiolabel the compound (e.g., C) and track accumulation in HIV reservoir sites (e.g., lymph nodes) using autoradiography .

Q. How should researchers design experiments to evaluate the anti-angiogenic potential of this compound in cancer models?

- Methodological Answer :

- In Vitro Models : Use endothelial cell (HUVEC) proliferation assays with VEGF/bFGF stimulation. Measure IC and compare to known inhibitors (e.g., bevacizumab) .

- In Vivo Validation : Employ chick chorioallantoic membrane (CAM) or Matrigel plug assays to quantify vascular density reduction. Pair with immunohistochemistry for CD31+ endothelial markers .

- Transcriptomic Profiling : Perform RNA-seq on treated cells to identify pathways (e.g., HIF-1α/VEGF) modulated by the compound .

Notes for Methodological Rigor

- Literature Review : Prioritize PubChem and peer-reviewed databases for structural/biological data validation .

- Safety Protocols : Follow OSHA-compliant handling (e.g., PPE, closed-system synthesis) to mitigate exposure risks .

- Data Reproducibility : Use standardized bioassay protocols (e.g., CLIA-certified labs) for antiviral/anti-cancer activity screening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.